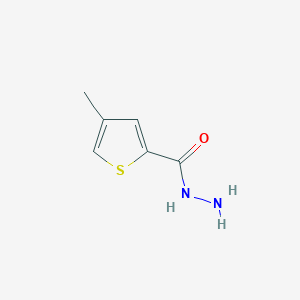

4-Methylthiophene-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

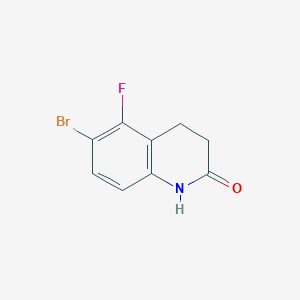

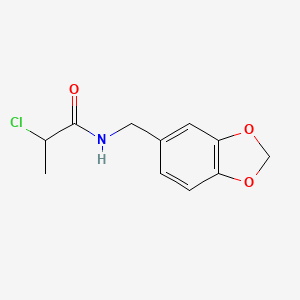

4-Methylthiophene-2-carbohydrazide is a chemical compound with the CAS Number: 676594-42-6 . It has a molecular weight of 156.21 . The IUPAC name for this compound is 4-methyl-2-thiophenecarbohydrazide . It is a solid substance .

Synthesis Analysis

Thiophene-2-carbohydrazide, a novel small-molecule amide tautomer, has been synthesized with an acceptable yield under microwave radiation (MW) conditions . The amide imidic thiophene-2-carbohydrazide prototropic tautomerization via single proton intramigration was computed using the DFT B3LYP/6-311G (d,p) level of theory .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2OS/c1-4-2-5 (10-3-4)6 (9)8-7/h2-3H,7H2,1H3, (H,8,9) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 156.21 . The storage temperature for this compound is ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

4-Methylthiophene-2-carbohydrazide has been utilized in the synthesis of novel thiophene-containing heterocyclic scaffolds. These compounds have shown potential as chemotherapeutic agents, displaying varying levels of inhibitory effects against bacteria and fungi. Specifically, some derivatives demonstrated significant antibacterial activity, with notable inhibitory effects against pathogenic bacteria and moulds (Gaber & Bagley, 2011).

Antimicrobial and Antiviral Activities

The compound has been involved in the preparation of ferrocenyl–thiazoleacyl hydrazones, which were evaluated for their antimicrobial activities against various bacterial strains. These compounds exhibited significant activity against Staphylococcus aureus, Esherichia coli, and Pseudomonas aeruginosa (Zhang, 2008). Additionally, some derivatives have shown anti-HIV-1 reverse transcriptase activity and anti-human lung cancer A549 cells activity.

Chemical and Structural Studies

In the realm of chemical and structural studies, this compound has been a crucial component in the synthesis of various compounds. This includes the formation of rhenium(I) complexes with bidentate carbohydrazide Schiff bases, which have been studied for their DNA interaction and redox properties (Ismail et al., 2017).

Genotoxic and Carcinogenic Potential Assessment

This compound has also been evaluated for its genotoxic and carcinogenic potentials, particularly in derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate. These assessments are crucial for understanding the toxicological profiles of thiophene derivatives and ensuring their safe use in various applications (Lepailleur et al., 2014).

Corrosion Inhibition Analysis

Interestingly, compounds containing the methylthiophenyl moiety, related to this compound, have been studied for their role in inhibiting corrosion, particularly in acidic media. This research offers insights into the relationship between molecular structures and their inhibition efficiencies, important for industrial applications (Gece & Bilgiç, 2012).

Safety and Hazards

The safety information for 4-Methylthiophene-2-carbohydrazide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-methylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-5(10-3-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXPNSMZRMULGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-ylmethyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845843.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2845845.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione](/img/structure/B2845849.png)

![2-Chloro-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2845856.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)